molecular formula C13H10FNO3S2 B7728211 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B7728211
M. Wt: 311.4 g/mol
InChI Key: GIWNMKBCEVHAEI-POHAHGRESA-N
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Description

This compound belongs to the rhodanine-3-acetic acid derivatives, characterized by a thiazolidinone core substituted with a 3-fluorobenzylidene group at position 5 (Z-configuration) and a propanoic acid chain at position 2. Its synthesis involves condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde, followed by functionalization with propanoic acid ().

Properties

IUPAC Name

2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWNMKBCEVHAEI-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

This method employs a single reaction vessel to sequentially condense 3-fluorobenzaldehyde, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid. The process begins with Schiff base formation between the aldehyde and amine, followed by cyclization via nucleophilic attack of the thiol group on the imine carbon. The intermediate ethyl ester is hydrolyzed using potassium hydroxide to yield the final propanoic acid derivative.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C for ethanol)

  • Catalyst: None required (auto-tandem catalysis)

  • Workup: Acidification with HCl to precipitate the product

Yield Optimization

Yields for analogous compounds range from 50% to 65%, depending on the electron-withdrawing effects of substituents on the benzaldehyde. The 3-fluoro substituent moderately enhances reactivity due to its meta-directing nature, though steric hindrance may reduce cyclization efficiency.

Table 1: Representative Data for One-Pot Synthesis

Starting MaterialReagentsConditionsYieldReference
3-FluorobenzaldehydeEthyl 3-aminopropionate HCl, mercaptoacetic acidEtOH, reflux, 12 h58%
4-FluorobenzaldehydeEthyl 3-aminopropionate HCl, mercaptoacetic acidMeOH, reflux, 10 h62%

Deep Eutectic Solvent (DES)-Mediated Synthesis

Green Chemistry Approach

A choline chloride-urea DES serves as both solvent and catalyst, enabling a scalable, eco-friendly route. Thiazolidine-2,4-dione reacts with 3-fluorobenzaldehyde under mild conditions, followed by thionation to introduce the 2-thioxo group.

Key Reaction Conditions:

  • DES Composition: Choline chloride:urea (1:2 molar ratio)

  • Temperature: 60°C

  • Thionation Agent: Lawesson’s reagent or phosphorus pentasulfide

  • Reaction Time: 6–8 hours

Stereochemical Control

The Z-configuration of the benzylidene group is favored due to π-π stacking interactions between the fluorophenyl ring and thiazolidinone core in the DES environment. This method achieves diastereoselectivity >90% for the Z-isomer.

Table 2: DES-Mediated Synthesis Parameters

AldehydeDES SystemThionation AgentZ:E RatioYieldReference
3-FluorobenzaldehydeCholine chloride:ureaLawesson’s reagent92:854%
4-FluorobenzaldehydeCholine chloride:glycerolP4S1088:1249%

Stepwise Industrial Synthesis

Thiazolidinone Ring Formation

Thioglycolic acid and 3-fluorobenzaldehyde undergo cyclocondensation in acetic acid to form 5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one. This intermediate is alkylated with methyl acrylate, followed by saponification to introduce the propanoic acid moiety.

Key Industrial Modifications:

  • Continuous Flow Reactors: Enhance heat/mass transfer, improving yield to 68%.

  • Catalysts: ZnCl2 or FeCl3 accelerate cyclization (20% reduction in reaction time).

Purification and Scalability

Industrial processes employ recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity. Large-scale runs (10 kg batches) report consistent yields of 65–68%.

Table 3: Industrial Process Metrics

StepEquipmentTemperaturePressureYield (Pilot Scale)
CyclocondensationContinuous flow reactor100°C2 bar70%
AlkylationStirred tank reactor50°C1 atm85%
SaponificationBatch reactor80°C1 atm95%

Comparative Analysis of Methods

Yield and Efficiency

  • One-Pot Synthesis: Moderate yields (55–60%) but minimal purification steps.

  • DES-Mediated: Lower yields (45–55%) offset by environmental benefits and high stereoselectivity.

  • Industrial Stepwise: Highest yields (65–68%) due to process intensification.

Environmental Impact

DES methods reduce waste generation by 40% compared to traditional solvents. Industrial protocols, while less green, integrate solvent recovery systems to minimize ecological footprint.

Challenges and Solutions

  • Stereochemical Purity: Microwave-assisted reactions (5 minutes at 100 W) improve Z-selectivity to 95%.

  • Byproduct Formation: Thiourea derivatives are mitigated using molecular sieves to absorb H2S.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to accelerate thiazolidinone formation. Preliminary data show 20% reduction in reaction time and improved yields (up to 63%).

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis at ambient temperatures, though yields remain low (28–35%) .

Chemical Reactions Analysis

2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activities. The presence of the fluorobenzylidene moiety in this compound may enhance its efficacy against bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.

Antidiabetic Effects

Thiazolidinediones, a class of compounds related to this structure, are known for their antidiabetic properties, particularly in the management of type 2 diabetes mellitus. This compound's ability to activate peroxisome proliferator-activated receptors (PPARs) could potentially lead to improved insulin sensitivity and glucose metabolism.

Case Study 1: Antimicrobial Activity

A study conducted on various thiazolidine derivatives showed that compounds similar to 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid exhibited potent activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Case Study 2: Antidiabetic Potential

In vitro assays demonstrated that derivatives activating PPAR-gamma pathways could lead to significant reductions in blood glucose levels in diabetic models. This compound's structural similarities to known PPAR agonists warrant further investigation into its therapeutic potential in diabetes management.

Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
TiazofurinThiazolidine ringAntiviral activity
Benzimidazole derivativesImidazole ringAntimicrobial properties
ThiazolidinedionesThiazolidine ringAntidiabetic effects

The unique combination of functional groups in this compound may provide enhanced bioactivity compared to these related compounds.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Benzylidene substituents : Fluorine (target compound) vs. bromine, methoxy, tert-butyl, or benzodioxole groups ().
  • Acid chain length: Propanoic acid (target) vs. acetic acid (e.g., compound 3d in ) or amide derivatives ().
  • Core modifications: Thioxo vs. sulfonyl or morpholine-substituted thiazolidinones ().

Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) HPLC Purity (%) UV λmax (nm) IR Peaks (cm⁻¹)
Target Compound 3-Fluorobenzylidene, propanoic acid N/A N/A N/A ~388* ~1704 (C=O), 758 (C=S)
[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-...]propanoic acid (3v) [] Benzodioxole, propanoic acid 218–220 62 N/A N/A 1718 (C=O), 758 (C=S)
[(5Z)-5-(4-Isopropylbenzylidene)-...]acetic acid [] 4-Isopropylbenzylidene, acetic acid N/A N/A N/A N/A 1704 (COOH), 758 (C=S)
Compound 7 [] 5-Butylpyrazine 213–215 77 99.03 388.0 1706 (C=O), 758 (C=S)
Compound 3d [] 4-Hydroxy-3-methoxybenzylidene 217–219 84.5 N/A N/A 1704 (COOH), 1299 (C=S)

*Predicted based on analogs ().

Key Observations :

  • Melting Points: Fluorinated analogs may exhibit lower melting points due to reduced crystallinity compared to non-fluorinated derivatives (e.g., compound 7 at 213–215°C vs. benzodioxole analog 3v at 218–220°C) .
  • Spectral Data : All compounds show strong C=O (1700–1718 cm⁻¹) and C=S (758 cm⁻¹) IR peaks, confirming core integrity. UV λmax ~388 nm indicates π→π* transitions in conjugated systems .

Discussion of Key Differentiators

  • Fluorine Substitution: The 3-fluorobenzylidene group in the target compound may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
  • Propanoic Acid Chain: Longer chain vs. acetic acid derivatives (e.g., ) could enhance solubility and hydrogen bonding with targets .
  • Synthetic Scalability : Microwave methods () offer efficiency advantages over traditional condensation.

Biological Activity

The compound 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C14H12FNO3SC_{14}H_{12}FNO_3S with a molecular weight of approximately 325.38 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.

Antitumor Activity

Thiazolidinone derivatives have shown promising antitumor properties. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinone were evaluated for their efficacy against glioblastoma cells (LN229) using assays such as MTT and colony formation tests. The most effective derivatives showed IC50 values ranging from 6.43 to 12.16 µg/mL, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In studies involving various bacterial and fungal strains, it was noted that thiazolidinone derivatives possess significant antimicrobial effects. The specific compound under discussion has shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins associated with cancer and inflammation. For example, binding affinities to proteins such as AURKA and VEGFR-2 were calculated, revealing strong interactions that may contribute to its anticancer effects . The binding energies ranged from -8.0 to -9.8 kcal/mol, indicating favorable binding characteristics.

Case Studies

Several case studies have highlighted the biological activities of similar thiazolidinone compounds:

  • Case Study on Glioblastoma :
    • Objective : To assess the cytotoxicity of thiazolidinone derivatives against glioblastoma.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations.
    • Results : Compounds exhibited IC50 values indicating effective inhibition of tumor cell proliferation.
  • Antimicrobial Screening :
    • Objective : To evaluate the antimicrobial efficacy against selected pathogens.
    • Method : Disc diffusion method was employed to measure inhibition zones.
    • Results : Significant inhibition was observed for both bacterial and fungal strains.

Data Table: Biological Activity Overview

Activity TypeAssessed CompoundIC50 Value (µg/mL)Target/Organism
AntitumorThiazolidinone6.43 - 12.16Glioblastoma (LN229)
AntimicrobialThiazolidinoneVariesVarious bacteria and fungi
Molecular Docking2-thiazolidinone-8.0 to -9.8 kcal/molAURKA, VEGFR-2

Q & A

Basic Question

  • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .
  • Stability : Store at -20°C in amber vials; degradation <5% over 6 months (vs. 15% at 4°C) .

How can in silico models predict its pharmacokinetic properties?

Advanced Question

  • ADMET Prediction : SwissADME calculates moderate bioavailability (55%) due to high polar surface area (PSA = 110 Ų) .
  • Metabolic Sites : CYP3A4-mediated oxidation of the thiazolidinone ring; use deuterated analogs to prolong half-life .

What experimental designs are optimal for in vitro bioassays?

Basic Question

  • Dose-response : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% v/v) .
  • Cell lines : HepG2 for cytotoxicity; MTT assay at 48 hours .

How to reconcile conflicting bioactivity data in similar compounds?

Advanced Question
Variations arise from assay conditions (e.g., serum concentration affecting protein binding). Normalize data using:

  • Standardized protocols : CLSI guidelines for antimicrobial assays .
  • Positive controls : Rosiglitazone for PPAR-γ activity comparisons .

What are understudied research avenues for this compound?

Advanced Question

  • Photodynamic therapy : Explore thione’s ROS generation under UV light .
  • Polypharmacology : Screen against neglected targets (e.g., carbonic anhydrase IX) via high-throughput crystallography .

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